molecular formula C15H8F4N2O B6300461 3-((4-Fluoro-3-(trifluoromethyl)phenyl)imino)indolin-2-one CAS No. 1024451-42-0

3-((4-Fluoro-3-(trifluoromethyl)phenyl)imino)indolin-2-one

Cat. No. B6300461
M. Wt: 308.23 g/mol
InChI Key: OEDVTBRTBZWZAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-Fluoro-3-(trifluoromethyl)phenyl)imino)indolin-2-one, also known as FAP, is an organic compound with a wide range of potential applications in scientific research. It is a heterocyclic compound with a five-member ring structure consisting of two nitrogen atoms, two oxygen atoms, and a carbon atom. FAP has been found to possess a variety of biological and pharmacological activities, including analgesic, anti-inflammatory, anti-cancer, and anti-diabetic properties. As such, FAP has been studied extensively for its potential use in the development of new drugs and treatments for various diseases.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-((4-Fluoro-3-(trifluoromethyl)phenyl)imino)indolin-2-one involves the condensation of 4-fluoro-3-(trifluoromethyl)aniline with isatin in the presence of a suitable catalyst to form the intermediate Schiff base, which is then cyclized to form the final product.

Starting Materials
4-fluoro-3-(trifluoromethyl)aniline, isatin, catalyst

Reaction
Step 1: Condensation of 4-fluoro-3-(trifluoromethyl)aniline with isatin in the presence of a suitable catalyst to form the intermediate Schiff base., Step 2: Cyclization of the Schiff base to form 3-((4-Fluoro-3-(trifluoromethyl)phenyl)imino)indolin-2-one., Step 3: Purification of the final product by recrystallization or column chromatography.

Scientific Research Applications

3-((4-Fluoro-3-(trifluoromethyl)phenyl)imino)indolin-2-one has been studied extensively for its potential use in the development of new drugs and treatments for various diseases. It has been found to possess a variety of biological and pharmacological activities, including analgesic, anti-inflammatory, anti-cancer, and anti-diabetic properties. 3-((4-Fluoro-3-(trifluoromethyl)phenyl)imino)indolin-2-one has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and epilepsy. Additionally, 3-((4-Fluoro-3-(trifluoromethyl)phenyl)imino)indolin-2-one has been investigated for its potential use in the treatment of cardiovascular diseases, such as atherosclerosis, hypertension, and arrhythmias.

Mechanism Of Action

The mechanism of action of 3-((4-Fluoro-3-(trifluoromethyl)phenyl)imino)indolin-2-one is not yet fully understood. However, it has been hypothesized that 3-((4-Fluoro-3-(trifluoromethyl)phenyl)imino)indolin-2-one may act by inhibiting the activity of enzymes involved in the synthesis and metabolism of various biomolecules, such as proteins, lipids, and carbohydrates. Additionally, 3-((4-Fluoro-3-(trifluoromethyl)phenyl)imino)indolin-2-one has been found to interact with various receptors in the body, including the serotonin, dopamine, and adrenergic receptors. This interaction may lead to the modulation of various physiological processes, such as pain, inflammation, and blood pressure.

Biochemical And Physiological Effects

3-((4-Fluoro-3-(trifluoromethyl)phenyl)imino)indolin-2-one has been found to possess a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the synthesis and metabolism of various biomolecules, such as proteins, lipids, and carbohydrates. Additionally, 3-((4-Fluoro-3-(trifluoromethyl)phenyl)imino)indolin-2-one has been found to interact with various receptors in the body, leading to the modulation of various physiological processes, such as pain, inflammation, and blood pressure. 3-((4-Fluoro-3-(trifluoromethyl)phenyl)imino)indolin-2-one has also been found to possess anti-cancer and anti-diabetic properties.

Advantages And Limitations For Lab Experiments

The advantages of using 3-((4-Fluoro-3-(trifluoromethyl)phenyl)imino)indolin-2-one in laboratory experiments include its low cost and ease of synthesis. Additionally, 3-((4-Fluoro-3-(trifluoromethyl)phenyl)imino)indolin-2-one has been found to possess a variety of biological and pharmacological activities, making it an ideal compound for use in the development of new drugs and treatments for various diseases. However, 3-((4-Fluoro-3-(trifluoromethyl)phenyl)imino)indolin-2-one is not yet fully understood, and further research is needed to elucidate its mechanism of action and its potential therapeutic applications.

Future Directions

Future research should focus on further elucidating the mechanism of action of 3-((4-Fluoro-3-(trifluoromethyl)phenyl)imino)indolin-2-one and its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of 3-((4-Fluoro-3-(trifluoromethyl)phenyl)imino)indolin-2-one in humans. Additionally, further studies should be conducted to identify additional biochemical and physiological effects of 3-((4-Fluoro-3-(trifluoromethyl)phenyl)imino)indolin-2-one, as well as to explore its potential use in the development of new drugs and treatments for various diseases. Finally, further research should be conducted to evaluate the potential use of 3-((4-Fluoro-3-(trifluoromethyl)phenyl)imino)indolin-2-one in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and epilepsy.

properties

IUPAC Name

3-[4-fluoro-3-(trifluoromethyl)phenyl]imino-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F4N2O/c16-11-6-5-8(7-10(11)15(17,18)19)20-13-9-3-1-2-4-12(9)21-14(13)22/h1-7H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDVTBRTBZWZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=CC(=C(C=C3)F)C(F)(F)F)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-Fluoro-3-(trifluoromethyl)phenyl)imino)indolin-2-one

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